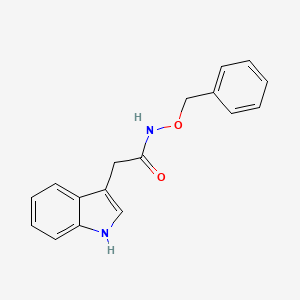
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, also known as BIA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. BIA belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell growth and survival. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide also activates the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has several advantages for lab experiments, including its high purity and stability. However, N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is also known to have low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on N-Benzyloxy-2-(1H-indol-3-YL)-acetamide. One area of interest is the development of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the exploration of the potential synergistic effects of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its potential side effects.
In conclusion, N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, or N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, is a promising compound that has gained significant interest in scientific research due to its potential therapeutic properties. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its limitations.
Synthesis Methods
The synthesis of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide involves the reaction of 2-(1H-indol-3-yl) acetic acid with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization or column chromatography.
Scientific Research Applications
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has been researched for its potential therapeutic properties, particularly in the field of cancer treatment. Studies have shown that N-Benzyloxy-2-(1H-indol-3-YL)-acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-Benzyloxy-2-(1H-indol-3-YL)-acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(19-21-12-13-6-2-1-3-7-13)10-14-11-18-16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWZDJMINCACBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxy-2-(1H-indol-3-YL)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

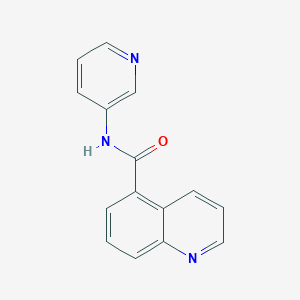
![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)

![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
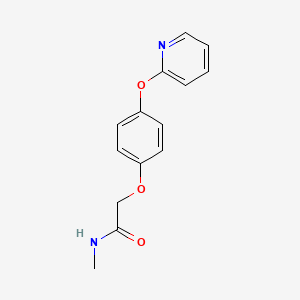
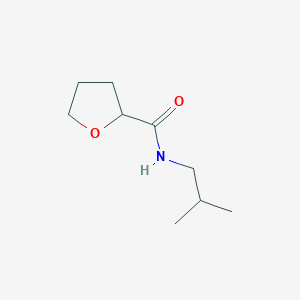
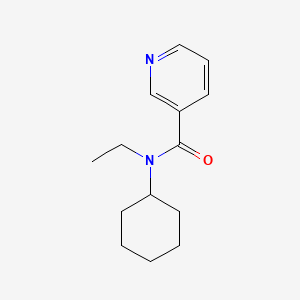
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)